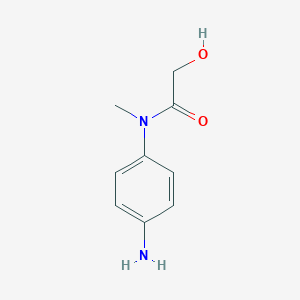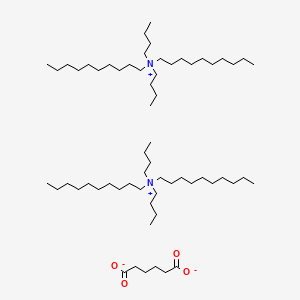
Bis(N,N-dibutyl-N-decyldecan-1-aminium) hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(N,N-dibutyl-N-decyldecan-1-aminium) hexanedioate: is a chemical compound with the molecular formula C48H100N2O4. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N-dibutyl-N-decyldecan-1-aminium) hexanedioate typically involves the reaction of N,N-dibutyl-N-decyldecan-1-amine with hexanedioic acid. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The amine and the acid are mixed in stoichiometric amounts, and the reaction mixture is heated to promote the formation of the quaternary ammonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(N,N-dibutyl-N-decyldecan-1-aminium) hexanedioate can undergo oxidation reactions, where the nitrogen atom is oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced nitrogen species.
Substitution: It can participate in nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, hydroxides, or alkoxides are commonly employed.
Major Products:
Oxidation: N-oxides and other oxidized nitrogen species.
Reduction: Secondary amines and reduced nitrogen compounds.
Substitution: Various substituted ammonium salts.
Aplicaciones Científicas De Investigación
Chemistry: Bis(N,N-dibutyl-N-decyldecan-1-aminium) hexanedioate is used as a surfactant in chemical reactions to enhance the solubility of reactants and stabilize emulsions. It is also employed in phase transfer catalysis, where it facilitates the transfer of reactants between different phases.
Biology: In biological research, this compound is used to study the interactions between surfactants and biological membranes. It can also be used to solubilize hydrophobic compounds in aqueous solutions, aiding in the study of membrane proteins and other hydrophobic biomolecules.
Medicine: The compound has potential applications in drug delivery systems, where its surfactant properties can be used to enhance the solubility and bioavailability of poorly soluble drugs. It may also be used in the formulation of topical medications and cosmetics.
Industry: In industrial applications, this compound is used as an emulsifier in the production of paints, coatings, and adhesives. It is also employed in the formulation of cleaning agents and detergents.
Mecanismo De Acción
The mechanism of action of Bis(N,N-dibutyl-N-decyldecan-1-aminium) hexanedioate is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for the formation of stable emulsions and micelles. This property is crucial in its applications as an emulsifier and solubilizing agent. The molecular targets include hydrophobic surfaces and interfaces, where the compound can interact with and stabilize various molecules.
Comparación Con Compuestos Similares
- N,N-dibutyl-N-decyldecan-1-aminium bromide
- N-octyloctan-1-aminium chlorate
- N-decyldecan-1-aminium chlorate
Comparison: Bis(N,N-dibutyl-N-decyldecan-1-aminium) hexanedioate is unique due to its specific combination of long alkyl chains and the hexanedioate counterion. This combination provides it with distinct surfactant properties, making it more effective in certain applications compared to its analogs. For example, the presence of the hexanedioate counterion can enhance the compound’s ability to form stable emulsions and micelles, which is advantageous in industrial and pharmaceutical formulations.
Propiedades
Número CAS |
848835-84-7 |
|---|---|
Fórmula molecular |
C62H128N2O4 |
Peso molecular |
965.7 g/mol |
Nombre IUPAC |
dibutyl(didecyl)azanium;hexanedioate |
InChI |
InChI=1S/2C28H60N.C6H10O4/c2*1-5-9-13-15-17-19-21-23-27-29(25-11-7-3,26-12-8-4)28-24-22-20-18-16-14-10-6-2;7-5(8)3-1-2-4-6(9)10/h2*5-28H2,1-4H3;1-4H2,(H,7,8)(H,9,10)/q2*+1;/p-2 |
Clave InChI |
RJCIKLTYCYJSDK-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC[N+](CCCC)(CCCC)CCCCCCCCCC.CCCCCCCCCC[N+](CCCC)(CCCC)CCCCCCCCCC.C(CCC(=O)[O-])CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


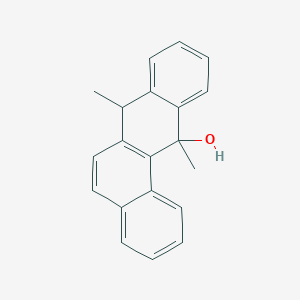
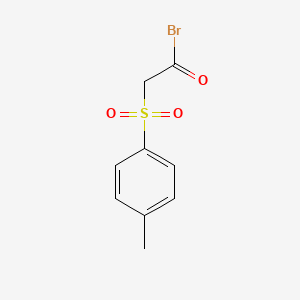

![4-(2',3-Dimethyl[1,1'-biphenyl]-2-yl)but-3-en-2-ol](/img/structure/B12534063.png)
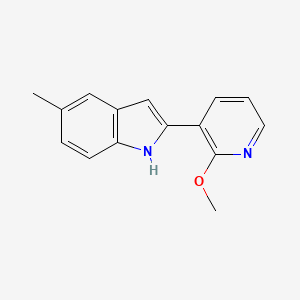
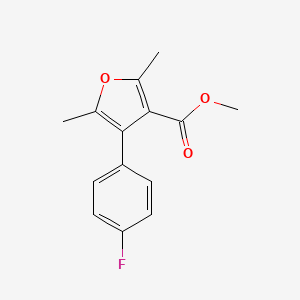
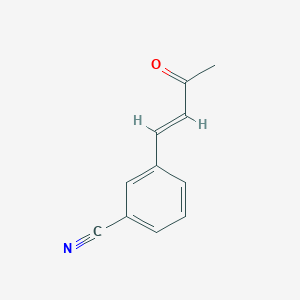


![3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-](/img/structure/B12534113.png)
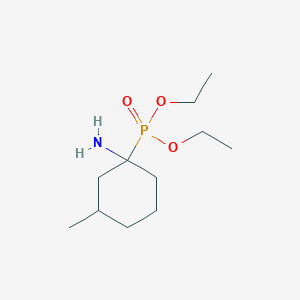
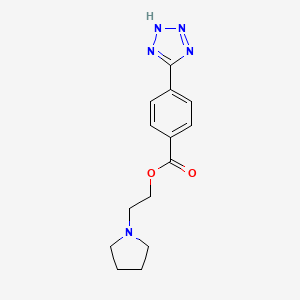
![1,3-Propanediol, 2-[(aminomethyl)amino]-](/img/structure/B12534134.png)
